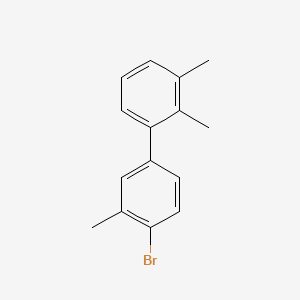
4'-Bromo-2,3,3'-trimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and methyl groups attached at specific positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with methyl groups followed by bromination.
Industrial Production Methods: Industrial production often utilizes scalable methods such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions .
Types of Reactions:
Substitution Reactions: The bromine atom in 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyls can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
科学的研究の応用
4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 4’-Bromo-2,3,3’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine and methyl groups influence its reactivity and binding properties, allowing it to participate in various chemical and biological processes . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .
特性
分子式 |
C15H15Br |
|---|---|
分子量 |
275.18 g/mol |
IUPAC名 |
1-bromo-4-(2,3-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-5-4-6-14(12(10)3)13-7-8-15(16)11(2)9-13/h4-9H,1-3H3 |
InChIキー |
NJFZOFOJPBPLLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


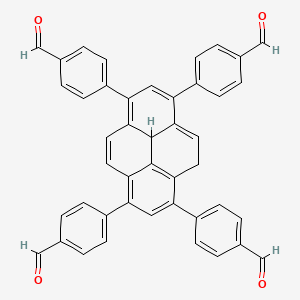
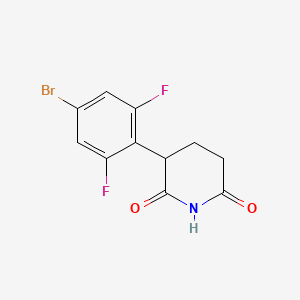
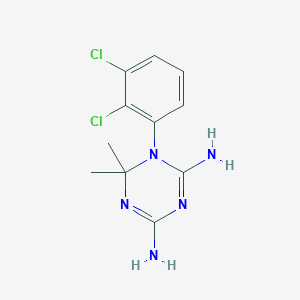
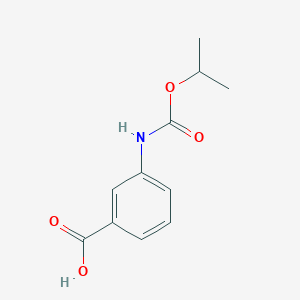
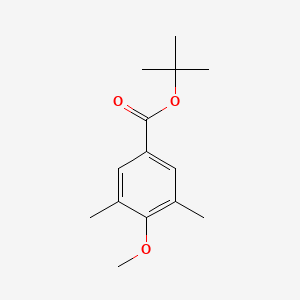
![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

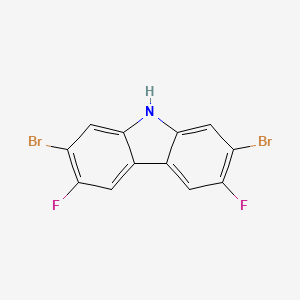
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)
